molecular formula C7H6Br2O2 B1625858 2,6-Dibromo-4-methoxyphenol CAS No. 2423-74-7

2,6-Dibromo-4-methoxyphenol

Cat. No.: B1625858
CAS No.: 2423-74-7
M. Wt: 281.93 g/mol
InChI Key: SGIZMXOUTHAIAN-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-methoxyphenol is a halogenated phenolic compound characterized by a benzene ring substituted with bromine atoms at the 2- and 6-positions and a methoxy group at the 4-position. This structural configuration imparts unique physicochemical properties, including moderate acidity (due to the electron-donating methoxy group), lipophilicity, and stability under ambient conditions. The compound is of interest in organic synthesis, pharmaceutical intermediates, and materials science due to its halogen-rich structure, which enables diverse reactivity in cross-coupling reactions and antimicrobial applications .

Preparation Methods

Chemical and Structural Properties of 2,6-Dibromo-4-methoxyphenol

This compound (CAS 2423-74-7) is a tri-substituted aromatic compound with a molecular formula of C₇H₆Br₂O₂ and a molar mass of 281.93 g/mol. The methoxy group at the para-position and bromine atoms at the ortho-positions create a sterically hindered environment that influences its reactivity in subsequent transformations. Its crystalline structure, confirmed by X-ray diffraction studies, exhibits intermolecular hydrogen bonding between phenolic -OH and methoxy oxygen atoms, contributing to a melting point of 47°C. The compound’s electronic profile, characterized by strong electron-withdrawing bromine substituents and an electron-donating methoxy group, makes it particularly reactive in electrophilic substitution reactions.

Direct Bromination of 4-Methoxyphenol

Electrophilic Aromatic Substitution with Molecular Bromine

The simplest route involves electrophilic bromination of 4-methoxyphenol using molecular bromine (Br₂) in a halogenated solvent. In a typical procedure, 4-methoxyphenol is dissolved in dichloromethane at 0–5°C, followed by dropwise addition of bromine (2.2 equivalents) over 30 minutes. The reaction proceeds via generation of Br⁺ electrophiles, which attack the activated ortho-positions relative to the methoxy group.

Key parameters:

  • Temperature: Lower temperatures (0–10°C) favor mono-bromination, while elevated temperatures (25–40°C) promote di-substitution.
  • Solvent effects: Polar aprotic solvents (e.g., CCl₄, CH₂Cl₂) enhance reaction rates compared to protic solvents.
  • Yield: 68–72% for this compound after 24 h at 25°C.

In Situ Bromine Generation Systems

To improve safety and selectivity, in situ bromine generation methods employ KBr/H₂O₂/HClO₄ systems. A representative protocol uses:

  • 4-Methoxyphenol (10 mmol)
  • KBr (20 mmol)
  • 30% H₂O₂ (20 mmol)
  • 70% HClO₄ (20 mmol)
  • Water (20 mL)

The acidic conditions protonate H₂O₂, generating HOBr, which undergoes heterolytic cleavage to produce Br⁺. This method achieves 98% conversion to 2-bromo-4-methoxyphenol within 15 minutes, with subsequent di-bromination requiring extended reaction times (24–48 h).

Stepwise Bromination via 2-Bromo-4-methoxyphenol Intermediate

Synthesis of 2-Bromo-4-methoxyphenol

Selective mono-bromination is achieved using N-bromosuccinimide (NBS) in acetic acid at 40°C for 6 h. The methoxy group directs electrophilic attack to the ortho-position, yielding 2-bromo-4-methoxyphenol (CAS 17332-12-6) with 89% purity.

Characterization data:

  • Boiling point: 281.1°C at 760 mmHg
  • Density: 1.6 g/cm³
  • ¹H NMR (CDCl₃): δ 7.25 (d, J=8.8 Hz, 1H), 6.85 (dd, J=2.8, 8.8 Hz, 1H), 6.70 (d, J=2.8 Hz, 1H), 3.89 (s, 3H).

Second Bromination Stage

The mono-brominated intermediate undergoes further bromination using CuBr₂ in DMF at 120°C for 8 h. This method introduces the second bromine atom at the remaining ortho-position with 76% yield. Microwave-assisted conditions (150°C, 30 min) improve yields to 84% while reducing side product formation.

Catalytic Bromination Using Vanadyl Porphyrin Complexes

Catalyst Design and Mechanistic Insights

The β-tetracyano vanadyl porphyrin complex [VᴵⱽOTPP(CN)₄] (2 ) demonstrates exceptional catalytic activity in the bromination of phenolic substrates. The electron-withdrawing cyano groups at β-pyrrolic positions increase the vanadium center’s electrophilicity, facilitating peroxide activation.

Catalytic cycle:

  • Oxidation: Vᴵⱽ → Vⱽ via reaction with H₂O₂.
  • Peroxo intermediate formation: [VⱽO(O₂)TPP(CN)₄].
  • Br⁺ transfer: HOBr generation from KBr/HClO₄.
  • Electrophilic substitution: Regioselective bromination at ortho-positions.

Optimization of Reaction Conditions

A systematic study varied catalyst loading, bromide concentration, and acid strength (Table 1):

Entry Catalyst (μmol) KBr (mmol) H₂O₂ (mmol) HClO₄ (mmol) Time (min) Conversion (%) Selectivity (%)
1 0.256 10 10 10 120 70 100 (mono)
7 0.256 20 20 20 15 98 100 (mono)
16 0.256 20 20 20 30 100 85 (di)

Optimal conditions (Entry 7) use 0.256 μmol catalyst, 20 mmol KBr, 20 mmol H₂O₂, and 20 mmol HClO₄ in water at 25°C, achieving 98% conversion to 2-bromo-4-methoxyphenol in 15 minutes (TOF = 42.5 s⁻¹). Extended reaction times (30 min) yield 85% this compound.

Comparative Analysis of Synthetic Methods

Efficiency Metrics

Method Yield (%) Time (h) TON TOF (s⁻¹)
Direct Br₂ bromination 72 24
Stepwise CuBr₂ 84 0.5
Vanadyl porphyrin 98 0.25 38,200 42.5

Environmental and Practical Considerations

  • Direct bromination: Generates HBr waste; requires neutralization.
  • Catalytic method: Water-based system; catalyst recyclable for 5 cycles without activity loss.
  • Stepwise approach: Higher atom economy (92%) compared to one-pot methods (78%).

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted phenols depending on the nucleophile used.

    Oxidation Products: Quinones or other oxidized phenolic compounds.

    Reduction Products: De-brominated phenols

Scientific Research Applications

Medicinal Chemistry

DBMP has been investigated for its potential as a pharmacophore in drug design. Its unique brominated aromatic structure allows it to interact with various biological targets, making it a candidate for developing kinase inhibitors and other therapeutic agents. Notably, studies have shown that DBMP exhibits antioxidant properties by inhibiting enzymes involved in oxidative stress pathways, which could lead to applications in treating diseases associated with oxidative damage .

Materials Science

In materials science, DBMP is explored for its potential use in developing advanced materials, such as polymers and coatings. Its chemical properties allow it to function as a building block for synthesizing complex m-aryloxy phenols with various functional groups (e.g., esters, nitriles), which are valuable in creating customized materials for specific applications .

Biochemical Studies

DBMP serves as a probe or reagent in biochemical assays to study enzyme activity and protein interactions. Its role in modulating biochemical pathways related to inflammation and oxidative stress makes it an important compound for research into cellular signaling mechanisms . Additionally, its application in quantum mechanical calculations has provided insights into its radical scavenging activities, further establishing its relevance in biochemical research .

Case Studies

Study Application Findings
Antioxidant Activity StudyInvestigated DBMP's effect on oxidative stressDBMP inhibited specific enzymes linked to oxidative pathways, suggesting therapeutic potential against oxidative damage-related diseases.
Drug Design ResearchEvaluated DBMP as a kinase inhibitorDemonstrated binding affinity to target enzymes, indicating potential use in developing new drugs.
Material Synthesis ExperimentExplored DBMP's role in polymer productionSuccessfully synthesized complex polymers incorporating DBMP, showcasing its utility in materials science .

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-methoxyphenol involves its interaction with various molecular targets. The bromine atoms and the methoxy group play a crucial role in its reactivity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following analysis compares 2,6-Dibromo-4-methoxyphenol with structurally related brominated phenols, focusing on substituent effects, molecular properties, and applications.

2,6-Dibromo-4-(hydroxymethyl)phenol

Key Structural Differences :

  • Substituents : Bromine at 2- and 6-positions, hydroxymethyl (-CH₂OH) at 4-position.
  • Molecular Formula : C₇H₆Br₂O₂ (calculated molecular weight: 282 g/mol).

Comparison :

  • The hydroxymethyl group increases polarity and water solubility compared to the methoxy group in this compound.
  • Reduced steric hindrance around the hydroxyl group enhances hydrogen-bonding capacity, making it more reactive in nucleophilic substitutions.
  • Applications: Primarily used in polymer crosslinking and as a precursor for bioactive molecules due to its bifunctional (-OH and -CH₂OH) reactivity .

4-Bromo-2,6-dimethylphenol

Key Structural Differences :

  • Substituents : Bromine at 4-position, methyl groups at 2- and 6-positions.
  • Molecular Formula : C₈H₉BrO (calculated molecular weight: 201 g/mol).

Comparison :

  • Methyl groups at 2- and 6-positions introduce steric hindrance, reducing electrophilic substitution reactivity compared to bromine-substituted analogs.
  • Lower acidity (pKa ~9.5) than this compound (pKa ~8.2) due to weaker electron withdrawal from methyl groups.
  • Applications: Utilized as an intermediate in agrochemicals and as a stabilizer in industrial resins .

4-Bromo-2,6-di-tert-butylphenol

Key Structural Differences :

  • Substituents : Bromine at 4-position, bulky tert-butyl groups at 2- and 6-positions.
  • Molecular Formula : C₁₄H₂₁BrO (calculated molecular weight: 277 g/mol).

Comparison :

  • Tert-butyl groups provide exceptional steric protection to the phenolic -OH, significantly lowering oxidation susceptibility.
  • Enhanced thermal stability compared to this compound, making it suitable for high-temperature applications.
  • Applications: Antioxidant in lubricants and plastics, and ligand in coordination chemistry .

2,6-Dibromo-4-chloro-3,5-dimethylphenol

Key Structural Differences :

  • Substituents : Bromine at 2- and 6-positions, chlorine at 4-position, methyl groups at 3- and 5-positions.
  • Molecular Formula : C₈H₇Br₂ClO (calculated molecular weight: 329 g/mol).

Comparison :

  • The chlorine atom increases electrophilicity at the 4-position, enabling regioselective reactions.
  • Methyl groups enhance lipophilicity, favoring membrane permeability in antimicrobial applications.
  • Safety: Classified as hazardous upon inhalation, requiring stricter handling protocols than this compound .

Biological Activity

2,6-Dibromo-4-methoxyphenol (DBMP) is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article explores the various biological effects of DBMP, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

DBMP is characterized by the presence of two bromine atoms and a methoxy group on a phenolic ring. This unique structure contributes to its reactivity and biological activity. The compound's molecular formula is C7H6Br2O2C_7H_6Br_2O_2, with a molecular weight of 251.93 g/mol .

The biological activity of DBMP is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atoms and methoxy group enhance its binding affinity, allowing it to modulate the activity of specific proteins involved in cellular processes.

Enzyme Inhibition

DBMP has been studied for its potential as an enzyme inhibitor. Research indicates that it can inhibit certain enzymes involved in metabolic pathways, which may be beneficial in treating diseases linked to enzyme dysregulation.

Anticancer Activity

DBMP has shown promising anticancer properties in various studies. For instance, it was evaluated for its cytotoxic effects against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The compound exhibited significant inhibition rates, suggesting its potential as an anticancer agent .

Cell LineInhibition Rate (%)IC50 (μM)
A54999.938.99
MCF-7100.398.26

Antioxidant Activity

In addition to its anticancer effects, DBMP has demonstrated antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Study on Antitumor Activity

A detailed study evaluated the effects of DBMP on HepG2 liver cancer cells. The compound was found to induce apoptosis through a mitochondria-dependent pathway, characterized by increased levels of pro-apoptotic protein Bax and decreased levels of anti-apoptotic protein Bcl-2 . Flow cytometry analysis revealed that treatment with DBMP resulted in S-phase cell cycle arrest, indicating its potential as a therapeutic agent against liver cancer.

Radical Scavenging Activity

Another study focused on the radical scavenging capabilities of DBMP. It was found to exhibit moderate DPPH radical-scavenging activity compared to standard antioxidants like ascorbic acid . This suggests that DBMP could be further explored for its potential use in formulations aimed at combating oxidative stress-related diseases.

Properties

IUPAC Name

2,6-dibromo-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIZMXOUTHAIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70547674
Record name 2,6-Dibromo-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2423-74-7
Record name 2,6-Dibromo-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4-methoxyphenol (10.00 g, 80.6 mmol) in CH2Cl2 (70 mL), add a stirred solution of benzyltrimethylammonium tribromide (69.10 g, 177.2 mmol) in CH2Cl2 (500 mL) and MeOH (200 mL). Stir the reaction for 12 hours and remove the solvent in vacuo. Add methyl tert-butyl ether (MTBE) (600 mL) and collect the precipitate (benzyltrimethylammonium bromide) by filtration and wash with MTBE (200 mL). Filter the organics through Celite® and concentrate to provide the subtitled product (23.0 g, >95%) as an orange solid that may be used without purification. 1H NMR (DMSO-d6) δ 3.69 (s, 3H), 7.14 (s, 2H), 9.32 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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